H-Orn(Fmoc)-OH serves as a crucial building block in solid-phase peptide synthesis (SPPS) [, , , , , , , , , , , , , , , , , , ]. It represents the L-enantiomer of ornithine, an amino acid naturally found in living organisms. The Fmoc group acts as a temporary protecting group for the α-amino function, enabling controlled peptide chain elongation.
H-Orn(Fmoc)-OH, also known as Fmoc-ornithine, is a derivative of the amino acid ornithine that is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is significant in the field of peptide synthesis and biochemistry due to its ability to form hydrogels and its role in various biochemical pathways. The Fmoc group serves to protect the amino group during synthesis, facilitating the formation of peptides without unwanted side reactions.
H-Orn(Fmoc)-OH can be synthesized from L-ornithine through a reaction with Fmoc chloride in the presence of a base. This compound is commercially available and used extensively in laboratories for peptide synthesis.
H-Orn(Fmoc)-OH falls under the category of protected amino acids, specifically those used in solid-phase peptide synthesis (SPPS). It is classified as a non-proteinogenic amino acid due to its modification, which alters its reactivity compared to natural amino acids.
The synthesis of H-Orn(Fmoc)-OH typically involves the following steps:
In industrial settings, automated peptide synthesizers are employed to streamline the process, often utilizing solid-phase peptide synthesis methods to achieve high yields. The use of protective groups like Fmoc allows for sequential addition of amino acids while minimizing side reactions.
The molecular structure of H-Orn(Fmoc)-OH consists of an ornithine backbone with a fluorenylmethyloxycarbonyl group attached to the amino nitrogen. This modification enhances solubility and stability during peptide synthesis.
The presence of the Fmoc group provides steric hindrance that protects the amino group from undesired reactions during peptide coupling.
H-Orn(Fmoc)-OH participates in several key reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for H-Orn(Fmoc)-OH primarily involves its ability to self-assemble into hydrogel structures when combined with other biomolecules. This self-assembly is driven by interactions between the hydrophobic regions of the Fmoc groups and hydrogen bonding among peptide chains.
Research indicates that compounds modified with Fmoc groups can influence biological processes by forming stable hydrogel networks, which are useful in tissue engineering and drug delivery applications.
H-Orn(Fmoc)-OH is typically a white to off-white powder that is soluble in organic solvents such as dimethylformamide and dichloromethane but less soluble in water due to its hydrophobic Fmoc group.
H-Orn(Fmoc)-OH has several scientific uses:
Orthogonal protection is paramount for synthesizing complex peptides containing ornithine. For H-Orn(Fmoc)-OH, the δ-amino group is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while transient groups (e.g., Boc, Alloc) shield the α-amino group. This scheme enables sequential deprotection: the α-amine is liberated first for peptide chain elongation, while the δ-Fmoc remains stable and is removed last under basic conditions (e.g., piperidine) [2] [6]. The Fmoc group’s stability toward acids allows compatibility with tert-butyl (tBu)-based side-chain protection during solid-phase peptide synthesis (SPPS) [3].
The δ-amine of ornithine is selectively protected using Fmoc-Cl (fluorenylmethyl chloroformate) in anhydrous dioxane at 0°C. This reaction achieves >95% regioselectivity by exploiting the higher nucleophilicity of the δ-amine over the α-amine at controlled pH (pH 9–10) [1] [6]. Alternative groups like Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) offer orthogonality but require harsh deprotection (2% hydrazine/DMF), risking side reactions. In contrast, δ-Fmoc permits mild deprotection (20% piperidine/DMF) without compromising acid-labile protections (e.g., tBu, Trt) [2] [6].
Table 1: Comparison of Ornithine Protection Groups
Protection Group | Deprotection Conditions | Orthogonality | Limitations |
---|---|---|---|
δ-Fmoc | 20% piperidine/DMF | Stable to TFA, Pd(0) | Base-sensitive; may undergo β-elimination |
α-Mmt | 1% TFA/DCM | Stable to piperidine, hydrazine | Highly acid-labile; risk of premature deprotection |
α-Boc | 50% TFA/DCM | Compatible with Fmoc | Requires acidic conditions; may cleave tBu groups |
The Fmoc scheme excels in SPPS due to its resilience toward trifluoroacetic acid (TFA) used for resin cleavage. Conversely, Mmt (monomethoxytrityl) deprotection requires ultra-mild acids (0.5–1% TFA), risking incomplete removal in sterically hindered sequences [3] [9]. Boc protection demands stronger acids (e.g., 50% TFA), which may hydrolyze sensitive moieties like O-tBu esters . For branched peptides, δ-Fmoc combined with α-Alloc enables Pd(0)-catalyzed deprotection, though Fmoc cleavage can occur via allyl amine intermediates [5] [9].
Synthesis begins with L-ornithine hydrochloride, where the α-amine is masked with groups stable to Fmoc installation conditions:
The p-nitrobenzyloxycarbonyl (pNZ) group is a superior α-protectant: it withstands piperidine and is removed via hydrogenolysis without Fmoc loss. This prevents premature α-Fmoc deprotection—a common issue with Alloc [9].
Critical to purity is selective α-deprotection without δ-Fmoc cleavage. Nα-Boc-Nδ-Fmoc-ornithine undergoes Boc removal under mild TFA concentrations (25–50%) at 0°C. Lithium hydroxide (LiOH)-mediated debenzoylation is avoided due to Fmoc’s base sensitivity. Scavengers (e.g., TIS, anisole) suppress side reactions by quenching tert-butyl cations [9]. Post-deprotection, ion-exchange chromatography isolates H-Orn(Fmoc)-OH with >98% purity, eliminating TFA salts and scavenger byproducts [6].
Industrial-scale synthesis faces three key challenges:
Table 2: Optimized Industrial Synthesis of H-Orn(Fmoc)-OH
Step | Conditions | Yield | Purity |
---|---|---|---|
δ-Fmoc Installation | Fmoc-OSu, NaHCO₃, CH₃CN/H₂O, 0°C, 2 h | 92% | 95% |
α-Boc Protection | Boc₂O, 8-hydroxyquinoline, CH₃CN, 20°C, 4 h | 89% | 97% |
α-Boc Deprotection | 50% TFA/DCM, 0°C, 30 min + TIS (2%) | 95% | 98% |
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7